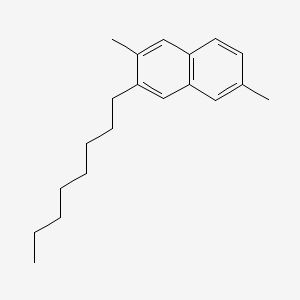
2,4-Dichloro-5-oxo-2-hexenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-oxo-2-hexenedioic acid is an organic compound with the molecular formula C6H4Cl2O5 It is characterized by the presence of two chlorine atoms, a ketone group, and a conjugated diene system within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-oxo-2-hexenedioic acid typically involves the chlorination of 2-hexenedioic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. The general reaction scheme is as follows:
Starting Material: 2-Hexenedioic acid
Reagents: Chlorine gas (Cl2)
Conditions: The reaction is conducted in an inert solvent such as carbon tetrachloride (CCl4) at a temperature range of 0-5°C to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-oxo-2-hexenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2,4-Dichloro-5-hydroxy-2-hexenedioic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-oxo-2-hexenedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-oxo-2-hexenedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
2,4-Dichloro-5-oxo-2-hexenedioic acid can be compared with other similar compounds such as:
2,5-Dichloro-4-oxohex-2-enedioic acid: Similar structure but with chlorine atoms at different positions.
2,4-Dichloro-5-hydroxy-2-hexenedioic acid: Similar structure with a hydroxyl group instead of a ketone.
2,4-Dichloro-5-oxohexanoic acid: Similar structure but with a different carbon chain length.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
56771-78-9 |
|---|---|
Molecular Formula |
C6H4Cl2O5 |
Molecular Weight |
227.00 g/mol |
IUPAC Name |
2,4-dichloro-5-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H4Cl2O5/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
FZNLPNDNOQEIGH-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)Cl)C(C(=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



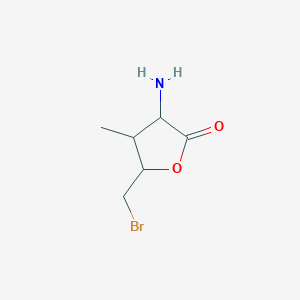
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)

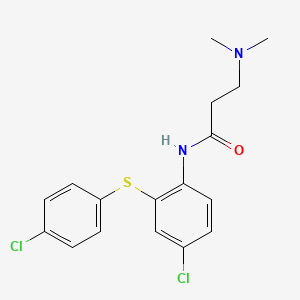

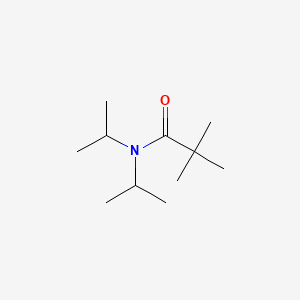

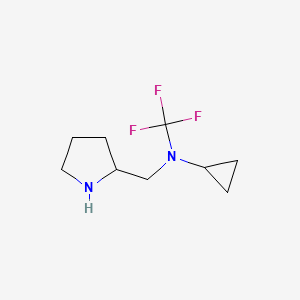
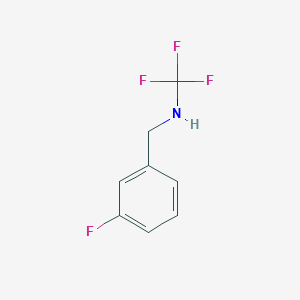
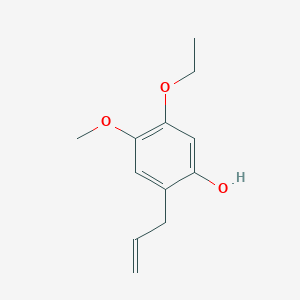
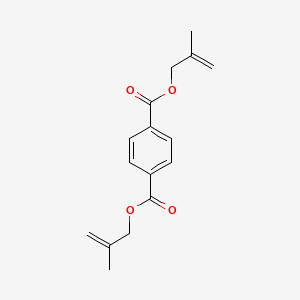
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)
